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Compound of Interest

5-nitro-1H-indazole-3-carboxylic
Acid

Cat. No.: B1311438

Compound Name:

An In-depth Technical Guide to the Physicochemical Properties of 5-nitro-1H-indazole-3-
carboxylic acid

Introduction

5-nitro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the
indazole class of molecules. Indazoles are bicyclic aromatic compounds consisting of a
benzene ring fused to a pyrazole ring. The presence of the nitro group (-NO2) and the
carboxylic acid (-COOH) functionality on the indazole scaffold imparts specific chemical
reactivity and physical properties to the molecule, making it a valuable building block in
medicinal chemistry and materials science. The nitro group is a strong electron-withdrawing
group, which can influence the acidity of the carboxylic acid and the overall electron density of
the aromatic system.

This technical guide provides a comprehensive overview of the physical properties of 5-nitro-
1H-indazole-3-carboxylic acid, with a particular focus on its melting point. It is intended for
researchers, scientists, and professionals in drug development who require a thorough
understanding of this compound's characteristics for its application in synthesis, formulation,
and quality control. The guide will cover experimental data where available, discuss the factors
influencing these properties, and provide detailed protocols for their determination.

Synthesis and Purification
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The purity of a compound is paramount for the accurate determination of its physical

properties, especially the melting point. A common synthetic route to 5-nitro-1H-indazole-3-

carboxylic acid involves the cyclization of a suitably substituted phenylhydrazine derivative. A

representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 5-nitro-1H-indazole-
3-carboxylic acid

Reaction Setup: A solution of 2-hydrazinyl-5-nitrobenzoic acid in a suitable solvent (e.g.,
ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser
and a magnetic stirrer.

Cyclization: The reaction mixture is heated to reflux for a specified period to induce
intramolecular cyclization. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the
precipitated product is collected by vacuum filtration.

Purification: The crude product is purified by recrystallization from an appropriate solvent
system (e.g., ethanol/water) to yield pure 5-nitro-1H-indazole-3-carboxylic acid.

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Synthesis Workflow Diagram
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Caption: Synthetic workflow for 5-nitro-1H-indazole-3-carboxylic acid.

Physicochemical Properties

The physical properties of 5-nitro-1H-indazole-3-carboxylic acid are crucial for its handling,
formulation, and application. The following sections detail its key physicochemical
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characteristics.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For
a pure crystalline solid, the melting point is a sharp, well-defined temperature. However,
impurities can depress and broaden the melting range.

While a specific, consistently reported melting point for 5-nitro-1H-indazole-3-carboxylic acid
is not readily available in the public domain, related compounds can provide an estimate. For
instance, the melting point of the parent compound, 1H-indazole-3-carboxylic acid, is reported
to be in the range of 238-242 °C. The presence of the electron-withdrawing nitro group at the 5-
position is expected to influence the crystal lattice energy and thus the melting point.

Table 1: Comparison of Melting Points of Related Indazole Derivatives

Molecular Weight ( Reported Melting

Compound Name Molecular Formula .
g/mol ) Point (°C)
1H-Indazole C7HeNz2 118.14 146-148
1H-Indazole-3-
o CsHeN20:2 162.15 238-242
carboxylic acid
5-Nitro-1H-indazole C7HsN30:2 163.13 208-210

Given the structures of related compounds, it is reasonable to expect the melting point of 5-
nitro-1H-indazole-3-carboxylic acid to be above 200 °C, likely in the range of 240-260 °C,
due to the combined effects of the carboxylic acid and nitro groups, which can participate in
strong intermolecular hydrogen bonding and dipole-dipole interactions, leading to a more stable
crystal lattice.

Experimental Determination of Melting Point

The melting point of a synthesized batch of 5-nitro-1H-indazole-3-carboxylic acid should be
determined experimentally. The following is a standard protocol using a capillary melting point
apparatus.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1311438?utm_src=pdf-body
https://www.benchchem.com/product/b1311438?utm_src=pdf-body
https://www.benchchem.com/product/b1311438?utm_src=pdf-body
https://www.benchchem.com/product/b1311438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protocol: Capillary Melting Point Determination
o Sample Preparation: A small amount of the dry, crystalline sample is finely powdered.

o Capillary Loading: A capillary tube is tapped into the powdered sample to pack a small
amount (2-3 mm high) of the material into the closed end.

o Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point
apparatus.

e Heating: The sample is heated rapidly to a temperature about 20 °C below the expected
melting point.

o Observation: The heating rate is then reduced to 1-2 °C per minute, and the sample is
observed closely.

e Melting Range: The temperature at which the first drop of liquid appears and the temperature
at which the entire sample becomes liquid are recorded as the melting range.

Melting Point Determination Workflow
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Caption: Workflow for capillary melting point determination.
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Solubility

The solubility of 5-nitro-1H-indazole-3-carboxylic acid is an important parameter for its use in
solution-phase reactions and for formulation development. Due to the presence of the polar
carboxylic acid and nitro groups, it is expected to be sparingly soluble in non-polar organic
solvents and more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl
sulfoxide (DMSO). Its solubility in aqueous media is expected to be pH-dependent, with
increased solubility in basic solutions due to the deprotonation of the carboxylic acid to form a
more soluble carboxylate salt.

Table 2: Predicted Solubility Profile

Solvent Type Examples Predicted Solubility Rationale
The molecule has
Non-polar Hexane, Toluene Low o .
significant polarity.
) ) Good solvent-solute
Polar Aprotic DMSO, DMF High _ _
interactions.
Low in acidic to
_ neutral water, higher
Polar Protic Water, Ethanol pH-dependent

in basic water and

alcohols.

Spectroscopic Data

While not physical properties in the classical sense, spectroscopic data are integral to the
characterization of 5-nitro-1H-indazole-3-carboxylic acid.

e 1H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum would show
characteristic signals for the aromatic protons on the indazole ring system and a broad signal
for the carboxylic acid proton. The chemical shifts of the aromatic protons would be
influenced by the electron-withdrawing nitro group.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum would provide
information about the carbon skeleton of the molecule, with distinct signals for the carboxylic
acid carbon, the aromatic carbons, and the carbons of the pyrazole ring.
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IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for
the O-H stretch of the carboxylic acid (a broad band around 3000 cm~1), the C=0 stretch of
the carboxylic acid (around 1700 cm~1), and the N-O stretches of the nitro group (around
1550 and 1350 cm™1).

e Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular
weight of the compound and to study its fragmentation pattern, confirming its elemental
composition.

Safety and Handling

5-nitro-1H-indazole-3-carboxylic acid should be handled with care in a well-ventilated
laboratory, and appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat, should be worn. As with many nitroaromatic compounds, it may be a
skin and eye irritant. A comprehensive safety data sheet (SDS) should be consulted before
handling this compound.

Conclusion

5-nitro-1H-indazole-3-carboxylic acid is a valuable chemical entity with physical properties
that are dictated by its molecular structure. While a definitive melting point is not widely
reported, it can be estimated from related compounds and should be determined
experimentally for any newly synthesized batch. Its solubility profile and spectroscopic
characteristics are consistent with its structure. A thorough understanding of these properties is
essential for the effective use of this compound in research and development.

» To cite this document: BenchChem. [physical properties like melting point of 5-nitro-1H-
indazole-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1311438#physical-properties-like-melting-point-of-5-
nitro-1h-indazole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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